molecular formula C16H20N4O B2894218 4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2380059-54-9

4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B2894218
CAS No.: 2380059-54-9
M. Wt: 284.363
InChI Key: OJHQAZBRQXTVKC-UHFFFAOYSA-N
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Description

4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that contains both pyrimidine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves the nucleophilic substitution of a halogenated pyrimidine with a piperidine derivative.

    Attachment of the pyridin-4-yloxy group: This can be done via etherification reactions, where the hydroxyl group of the pyridine derivative reacts with a suitable leaving group on the piperidine-pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-{3-[(pyridin-3-yloxy)methyl]piperidin-1-yl}pyrimidine
  • 4-Methyl-6-{3-[(pyridin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Uniqueness

4-Methyl-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to the specific positioning of the pyridin-4-yloxy group, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different pharmacological profiles and applications.

Properties

IUPAC Name

4-methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-9-16(19-12-18-13)20-8-2-3-14(10-20)11-21-15-4-6-17-7-5-15/h4-7,9,12,14H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHQAZBRQXTVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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